molecular formula C7H7ClN2O4 B12652300 Amino 4-nitrobenzoate;hydrochloride CAS No. 35657-37-5

Amino 4-nitrobenzoate;hydrochloride

Cat. No.: B12652300
CAS No.: 35657-37-5
M. Wt: 218.59 g/mol
InChI Key: PVXQVDCHVXFWOU-UHFFFAOYSA-N
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Description

The term "Amino 4-nitrobenzoate; hydrochloride" refers to a class of benzoic acid derivatives containing both amino and nitro functional groups, often in para or meta positions on the aromatic ring, with a hydrochloride salt. These compounds are typically synthesized via nucleophilic substitution, hydrolysis, or esterification reactions and are utilized in pharmaceuticals, agrochemicals, and material science due to their reactivity and stability .

Properties

CAS No.

35657-37-5

Molecular Formula

C7H7ClN2O4

Molecular Weight

218.59 g/mol

IUPAC Name

amino 4-nitrobenzoate;hydrochloride

InChI

InChI=1S/C7H6N2O4.ClH/c8-13-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H,8H2;1H

InChI Key

PVXQVDCHVXFWOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino 4-nitrobenzoate;hydrochloride typically involves a multi-step process. One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, resulting in 4-aminobenzoic acid. The final step involves the formation of the hydrochloride salt by reacting 4-aminobenzoic acid with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This approach optimizes reaction times and sequences, leading to high conversion and selectivity rates. The continuous-flow system allows for efficient production with minimal residence times .

Chemical Reactions Analysis

Types of Reactions

Amino 4-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amino 4-nitrobenzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Amino 4-nitrobenzoate;hydrochloride involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Nitro vs. Amino Substitution: Nitro groups (electron-withdrawing) reduce reactivity toward electrophilic substitution but enhance stability, whereas amino groups (electron-donating) increase solubility and reactivity. For example, 4-nitrobenzylamine hydrochloride is less reactive in nucleophilic environments compared to 4-(aminomethyl)benzoic acid hydrochloride . Hydrochloride Salts: Amino-containing compounds often form hydrochloride salts to improve solubility and crystallinity. For instance, methyl 4-(aminomethyl)benzoate hydrochloride exhibits enhanced stability in aqueous solutions compared to its free base .

Synthetic Routes: Nitro Compounds: Synthesized via nitration (e.g., ethyl 4-nitrobenzoate) or direct substitution (e.g., methyl 3-(methylamino)-4-nitrobenzoate), often requiring harsh conditions like refluxing in chlorobenzene (). Amino Derivatives: Produced through hydrolysis () or catalytic reduction of nitro precursors. For example, 4-(aminomethyl)-2-methylbenzoic acid hydrochloride is derived from nitrile intermediates using HCl .

Applications: Pharmaceuticals: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is used in drug discovery due to its structural versatility, while 4-nitrobenzylamine hydrochloride serves as a substrate analog in enzyme studies . Material Science: Aminomethyl-substituted benzoates enhance polymer properties, whereas nitro derivatives like ethyl 4-nitrobenzoate are used as UV stabilizers .

Safety and Handling: Nitro compounds (e.g., ethyl 4-nitrobenzoate) may pose explosion risks under high heat, whereas amino hydrochlorides (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) require storage in tight containers to prevent moisture absorption .

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